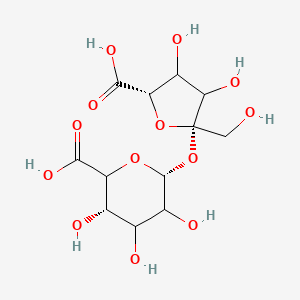
(βS)-β-氨基环己烷丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of an amino group attached to a cyclohexane ring, which is further connected to a propanoic acid moiety and an ethyl ester group. The compound’s unique structure makes it of interest in various scientific fields, including organic chemistry, medicinal chemistry, and industrial applications.
科学研究应用
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester typically involves the esterification of β-aminocyclohexanepropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The general reaction scheme is as follows:
β-Aminocyclohexanepropanoic Acid+EthanolH2SO4(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles, such as alkyl halides, can be used in substitution reactions involving the amino group.
Major Products
Hydrolysis: β-Aminocyclohexanepropanoic acid and ethanol.
Reduction: β-Aminocyclohexanepropanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.
作用机制
The mechanism of action of (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
β-Aminocyclohexanepropanoic Acid: The parent carboxylic acid of the ester.
Cyclohexanepropanoic Acid Ethyl Ester: Lacks the amino group, making it less reactive in certain biochemical contexts.
Aminocyclohexanepropanoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
属性
CAS 编号 |
360059-19-4 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.294 |
IUPAC 名称 |
ethyl (3S)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
InChI 键 |
OPYRHFMTVLVICO-JTQLQIEISA-N |
SMILES |
CCOC(=O)CC(C1CCCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)

![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)




